Carboplatin (cis-diammine-1,1-cyclobutane dicarboxylate platinum(II)) is a second-generation platinum-based anticancer drug []. It is an analogue of cisplatin, another widely used platinum-based chemotherapy drug [, , ]. Carboplatin is classified as an alkylating agent, which means it works by damaging the DNA of cancer cells and preventing them from dividing and multiplying [].
Carboplatin exhibits greater stability in plasma and urine compared to cisplatin [, ]. In vitro studies show a half-life of 30 hours in plasma and 20 to 460 hours in urine, indicating slower degradation [, ]. This stability is attributed to the cyclobutane-1,1-dicarboxylate ligand, which makes it less reactive with other molecules in the body [, ].
Carboplatin can undergo ring-opening reactions with sulfur-containing molecules like methionine and its derivatives []. This reaction is relevant to its biological activity as it may contribute to its mechanism of action within cells.
Combination Therapy: Research suggests that combining carboplatin with other treatment modalities, such as hyperthermia and tumor necrosis factor alpha (TNF), can potentially enhance its antitumor efficacy without significantly increasing toxicity to normal tissues []. This synergistic effect could lead to improved treatment outcomes for cancer patients.
Reduced Nephrotoxicity: Carboplatin exhibits significantly lower nephrotoxicity (kidney toxicity) compared to cisplatin [, , , , ]. This difference in toxicity profiles is attributed to their distinct pharmacokinetic properties.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0